3-Acetyldeoxynivalenol-13C17

説明

特性

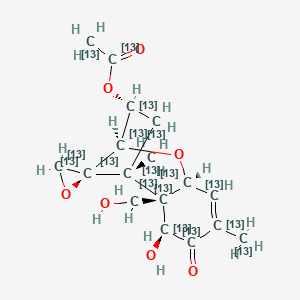

分子式 |

C17H22O7 |

|---|---|

分子量 |

355.23 g/mol |

IUPAC名 |

[(1'R,2S,2'R,3'S,7'R,9'R,10'R)-3'-hydroxy-2'-(hydroxy(113C)methyl)-1',5'-di((113C)methyl)-4'-oxospiro[(2,3-13C2)oxirane-2,12'-8-oxatricyclo[7.2.1.02,7]dodec-5-ene]-10'-yl] acetate |

InChI |

InChI=1S/C17H22O7/c1-8-4-11-16(6-18,13(21)12(8)20)15(3)5-10(23-9(2)19)14(24-11)17(15)7-22-17/h4,10-11,13-14,18,21H,5-7H2,1-3H3/t10-,11-,13-,14-,15-,16-,17+/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1 |

InChIキー |

ADFIQZBYNGPCGY-CJTIMMQGSA-N |

異性体SMILES |

[13CH3][13C]1=[13CH][13C@@H]2[13C@]([13C@@H]([13C]1=O)O)([13C@]3([13CH2][13C@H]([13C@H]([13C@@]34[13CH2]O4)O2)O[13C](=O)[13CH3])[13CH3])[13CH2]O |

正規SMILES |

CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)OC(=O)C)C)CO |

製品の起源 |

United States |

Foundational & Exploratory

3-Acetyldeoxynivalenol-13C17: A Technical Guide for Researchers

An In-depth Whitepaper on its Core Application as an Internal Standard in Analytical Chemistry and its Relevance in Toxicology Research

This technical guide provides a comprehensive overview of 3-Acetyldeoxynivalenol-13C17, tailored for researchers, scientists, and drug development professionals. The document details its fundamental properties, primary purpose, and application in sophisticated analytical methodologies. Furthermore, it contextualizes its use in the study of the toxicological effects of its unlabeled counterpart, 3-Acetyldeoxynivalenol (B190510) (3-ADON), a prevalent mycotoxin.

Core Concepts: Understanding this compound

This compound is the isotopically labeled form of 3-Acetyldeoxynivalenol (3-ADON), a trichothecene (B1219388) mycotoxin.[1][2][3] 3-ADON is an acetylated derivative of deoxynivalenol (B1670258) (DON), one of the most common mycotoxins found contaminating cereals such as wheat and maize.[4][5][6] The "-13C17" designation indicates that all 17 carbon atoms in the molecule have been replaced with the stable, heavier carbon-13 isotope.

The primary and critical purpose of this compound is to serve as an internal standard in quantitative analytical methods, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][7] Its utility stems from the fact that it is chemically identical to the native 3-ADON, and thus exhibits the same behavior during sample extraction, cleanup, and chromatographic separation. However, due to its higher mass, it can be distinguished from the unlabeled analyte by a mass spectrometer. This allows for highly accurate and precise quantification of 3-ADON in complex matrices by correcting for any analyte loss during sample preparation and for matrix effects that can suppress or enhance the instrument's signal.[5]

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound and its unlabeled analogue, 3-Acetyldeoxynivalenol.

Table 1: Chemical and Physical Properties

| Property | This compound | 3-Acetyldeoxynivalenol |

| Molecular Formula | ¹³C₁₇H₂₂O₇[8][9] | C₁₇H₂₂O₇[5] |

| Molecular Weight | 355.23 g/mol [1][8] | 338.35 g/mol [10] |

| Purity | Typically ≥98%[7] | Analytical standard grade |

| Isotopic Purity | Typically ≥98%[7] | Not Applicable |

| Appearance | Solid[9] | Solid |

Experimental Protocols

The use of this compound as an internal standard is integral to the accurate quantification of 3-ADON in various matrices, particularly in food and agricultural commodities. Below is a generalized, detailed methodology for the analysis of 3-ADON in a cereal matrix using LC-MS/MS with a stable isotope-labeled internal standard.

Sample Preparation and Extraction

-

Sample Homogenization: A representative sample of the cereal grain is finely ground to a homogenous powder.

-

Spiking with Internal Standard: A known amount of this compound solution is added to a pre-weighed aliquot of the homogenized sample. This is a critical step to ensure that the internal standard is subjected to the exact same experimental conditions as the native analyte.

-

Extraction: An appropriate extraction solvent, typically a mixture of acetonitrile (B52724) and water, is added to the sample. The mixture is then vigorously agitated (e.g., by shaking or vortexing) to ensure efficient extraction of the mycotoxins from the matrix.

-

Centrifugation and Filtration: The sample is centrifuged to pellet solid particles. The supernatant, containing the extracted analytes, is then filtered to remove any remaining particulate matter that could interfere with the LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Chromatographic Separation: An aliquot of the filtered extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

-

Mass Spectrometric Detection: The eluent from the LC system is introduced into the ion source of a tandem mass spectrometer (e.g., a triple quadrupole instrument). Electrospray ionization (ESI) is commonly used, and the analysis is performed in selected reaction monitoring (SRM) mode. In SRM, specific precursor-to-product ion transitions are monitored for both the unlabeled 3-ADON and the 13C-labeled internal standard.

-

Quantification: The concentration of 3-ADON in the sample is determined by comparing the peak area ratio of the native analyte to its corresponding labeled internal standard against a calibration curve prepared with known concentrations of the unlabeled standard and a fixed concentration of the internal standard.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of 3-Acetyldeoxynivalenol using a stable isotope-labeled internal standard.

Signaling Pathway of 3-Acetyldeoxynivalenol (Unlabeled)

It is crucial to understand that this compound, as an analytical standard, is not biologically active in the context of cellular signaling. However, its unlabeled counterpart, 3-ADON, along with its parent compound DON, exerts its toxicity through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The diagram below provides a simplified representation of this pathway.

Conclusion

This compound is an indispensable tool for researchers in the fields of food safety, toxicology, and analytical chemistry. Its role as a stable isotope-labeled internal standard enables the accurate and reliable quantification of the mycotoxin 3-Acetyldeoxynivalenol in complex sample matrices. While not biologically active itself, its use is critical for studies investigating the toxicological effects and signaling pathways, such as the MAPK pathway, that are modulated by its unlabeled, toxic counterpart. The methodologies and data presented in this guide provide a foundational understanding for professionals engaged in the study and monitoring of mycotoxins.

References

- 1. mdpi.com [mdpi.com]

- 2. nucleus.iaea.org [nucleus.iaea.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Development and Validation of an LC-MS/MS Based Method for the Determination of Deoxynivalenol and Its Modified Forms in Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of Deoxynivalenol and Mycotoxin Adsorbent Agents on Mitogen-Activated Protein Kinase Signaling Pathways and Inflammation-Associated Gene Expression in Porcine Intestinal Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The food contaminant deoxynivalenol activates the mitogen activated protein kinases in the intestine: interest of ex vivo models as an alternative to in vivo experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Deoxynivalenol-induced mitogen-activated protein kinase phosphorylation and IL-6 expression in mice suppressed by fish oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of stable isotope labeled 3-acetyldeoxynivalenol - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 3-Acetyldeoxynivalenol-13C17 Analytical Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the analytical standard for 3-Acetyldeoxynivalenol-13C17, a crucial internal standard for the accurate quantification of the mycotoxin 3-Acetyldeoxynivalenol (3-ADON). 3-ADON is a derivative of deoxynivalenol (B1670258) (DON), a type B trichothecene (B1219388) mycotoxin commonly found in cereal grains.[1][2][3] The use of a stable isotope-labeled internal standard like this compound is essential for correcting variations during sample preparation, cleanup, and ionization in chromatographic methods, thereby ensuring precise and reliable analytical results.[4]

Compound Information

| Property | Value | Source |

| Product Name | This compound | [5][6][7] |

| Synonyms | 3-Acetyl-DON 13C labeled, U-[13C17]-3-Acetyl-Deoxynivalenol | [6][8] |

| CAS Number | 1217476-81-7 | [5][6][7] |

| Molecular Formula | ¹³C₁₇H₂₂O₇ | [6][7] |

| Molecular Weight | 355.23 g/mol | [6][7][9] |

| Appearance | Solid | [6] |

Quality Specifications

| Parameter | Specification | Source |

| Purity | ≥99% | [5][6] |

| Isotopic Purity | Uniformly enriched in ¹³C, at 98% isotopic purity | [8] |

| Concentration | Typically supplied as 25 µg/mL or 100 µg/mL in acetonitrile | [4][6][8] |

| Storage Temperature | -20°C | [6] |

| Shelf Life | Typically 12 months after production | [10] |

Analytical Applications

This compound is primarily utilized as an internal standard in analytical methods for the determination of 3-Acetyldeoxynivalenol.[5] Its application is crucial in various analytical techniques, including:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common and sensitive method for mycotoxin analysis.[1][2][8] The co-elution of the labeled internal standard with the native analyte allows for accurate quantification by correcting for matrix effects and variations in instrument response.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of trichothecenes, often requiring derivatization of the analytes.[2][11]

-

High-Performance Liquid Chromatography (HPLC): HPLC with various detectors can also be used for the analysis of 3-ADON.[2][11]

Experimental Protocols

While a specific certificate of analysis was not found, the following are generalized experimental protocols based on common analytical methods for 3-Acetyldeoxynivalenol.

Sample Preparation (General Workflow for Cereals)

A generic sample preparation workflow for the analysis of trichothecenes in cereals often involves the following steps:

-

Grinding: The cereal sample is finely ground to ensure homogeneity.

-

Extraction: The ground sample is extracted with a suitable solvent mixture, commonly acetonitrile/water.[11]

-

Cleanup: The extract is purified using solid-phase extraction (SPE) columns or other cleanup techniques to remove interfering matrix components.[11]

-

Internal Standard Spiking: A known amount of this compound solution is added to the sample extract before analysis.

-

Concentration and Reconstitution: The cleaned extract is evaporated to dryness and reconstituted in a suitable solvent for injection into the analytical instrument.[11]

LC-MS/MS Analysis

-

Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of trichothecenes.[2] For challenging separations of isomers like 3-ADON and 15-ADON, a chiral column may be employed.[2][12]

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with additives like formic acid or ammonium (B1175870) acetate, is typically used.

-

Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor and product ion transitions for both native 3-ADON and the ¹³C₁₇-labeled internal standard are monitored for quantification.

Diagrams

Certificate of Analysis Workflow

Caption: General workflow for generating a Certificate of Analysis.

LC-MS/MS Quantification Workflow

Caption: Workflow for quantification using an internal standard in LC-MS/MS.

References

- 1. trilogylab.com [trilogylab.com]

- 2. mdpi.com [mdpi.com]

- 3. 3-Acetyldeoxynivalenol | C17H22O7 | CID 5458510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound Solution - Analytical Standard at Best Price [nacchemical.com]

- 7. 3-Acetyldeoxynivalenol 13C17 | C17H22O7 | CID 139592548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. U-[13C17]-3-Acetyl-Deoxynivalenol | LIBIOS [libios.fr]

- 9. medchemexpress.com [medchemexpress.com]

- 10. viams.net [viams.net]

- 11. academic.oup.com [academic.oup.com]

- 12. Validation of LC-MS/MS Coupled with a Chiral Column for the Determination of 3- or 15-Acetyl Deoxynivalenol Mycotoxins from Fusarium graminearum in Wheat - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Acetyldeoxynivalenol-13C17: Properties, Analysis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Acetyldeoxynivalenol-13C17, a stable isotope-labeled internal standard crucial for accurate mycotoxin analysis. The document details experimental protocols for its use in quantitative analysis and explores the biological signaling pathways affected by its unlabeled analogue, 3-Acetyldeoxynivalenol.

Core Physical and Chemical Properties

This compound is the isotopically labeled form of 3-Acetyldeoxynivalenol (3-ADON), a type B trichothecene (B1219388) mycotoxin produced by various Fusarium species.[1] The incorporation of seventeen 13C atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification, effectively compensating for matrix effects and improving the accuracy and precision of analytical methods.[2][3]

The physical and chemical properties of both the labeled and unlabeled compounds are summarized below for comparative analysis.

Table 1: Physical and Chemical Properties of 3-Acetyldeoxynivalenol and its 13C17 Labeled Analog

| Property | 3-Acetyldeoxynivalenol | This compound |

| Appearance | White crystalline solid[4][5] | Liquid (as a solution) or solid |

| CAS Number | 50722-38-8[4] | 1217476-81-7[6] |

| Molecular Formula | C₁₇H₂₂O₇[1][4] | ¹³C₁₇H₂₂O₇[6] |

| Molecular Weight | 338.35 g/mol [5] | 355.23 g/mol [6] |

| Melting Point | 185-187°C[5] | Not applicable (typically supplied in solution) |

| Solubility | Soluble in acetonitrile (B52724), methanol (B129727) (10 mg/mL), and ethyl acetate (B1210297) (10 mg/mL); slightly soluble in water.[5][7] | Soluble in acetonitrile.[8] |

| Purity | ≥98%[5] | Isotopic purity typically >98%[8] |

Experimental Protocols

The primary application of this compound is as an internal standard in stable isotope dilution assays (SIDA) for the quantification of 3-Acetyldeoxynivalenol in various matrices, such as cereals, feed, and food products.[9][10] The following protocol outlines a general workflow for its use with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation and Extraction

A robust and reproducible extraction method is critical for accurate mycotoxin analysis.

-

Sample Homogenization : Grind a representative portion of the solid sample (e.g., cereal grains) to a fine powder to ensure homogeneity.

-

Spiking with Internal Standard : Weigh a precise amount of the homogenized sample into a centrifuge tube. Add a known concentration of the this compound internal standard solution.[10]

-

Extraction : Add an appropriate extraction solvent, typically a mixture of acetonitrile and water (e.g., 84:16 v/v), to the sample.[10]

-

Vortexing and Centrifugation : Vortex the mixture vigorously to ensure thorough extraction of the analytes. Centrifuge the sample to pellet solid debris.[10]

-

Dilution and Filtration : Take an aliquot of the supernatant, dilute it with a suitable solvent (e.g., water or mobile phase), and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter before LC-MS/MS analysis.[9]

LC-MS/MS Analysis

The instrumental analysis is designed to separate and detect both the native mycotoxin and its isotopically labeled internal standard.

-

Liquid Chromatography (LC) :

-

Column : A C18 reversed-phase column is commonly used for the separation of trichothecenes.[9]

-

Mobile Phase : A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with additives like formic acid or ammonium (B1175870) acetate to improve ionization, is typically employed.[9]

-

Flow Rate : A typical flow rate is in the range of 0.3-0.5 mL/min.

-

Injection Volume : 5-20 µL.

-

-

Tandem Mass Spectrometry (MS/MS) :

-

Ionization Mode : Electrospray ionization (ESI) in either positive or negative mode can be used. Negative mode is often preferred for deoxynivalenol (B1670258) and its derivatives.[9]

-

Detection Mode : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both 3-Acetyldeoxynivalenol and this compound are monitored.[9]

-

Quantification

Quantification is achieved by comparing the peak area ratio of the analyte to its corresponding internal standard.

-

Calibration Curve : Prepare a series of calibration standards containing known concentrations of native 3-Acetyldeoxynivalenol and a fixed concentration of the this compound internal standard.[10]

-

Data Analysis : Plot the peak area ratio of the analyte to the internal standard against the concentration of the analyte to generate a calibration curve.

-

Concentration Determination : Determine the concentration of 3-Acetyldeoxynivalenol in the unknown samples by interpolating their peak area ratios from the calibration curve. The use of the isotopically labeled internal standard corrects for any analyte loss during sample preparation and for matrix-induced signal suppression or enhancement in the mass spectrometer.[2]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of 3-Acetyldeoxynivalenol using its 13C17-labeled internal standard.

Signaling Pathways

Deoxynivalenol (DON), the parent compound of 3-ADON, is known to induce a "ribotoxic stress response" by binding to the ribosome, leading to the activation of mitogen-activated protein kinases (MAPKs).[11][12] This activation can subsequently trigger inflammatory responses and apoptosis.[11][13] 3-ADON is also known to stimulate the activation of c-Jun N-terminal kinase (JNK) and p38 MAPKs. The following diagram illustrates a simplified overview of this signaling cascade.

This guide provides foundational knowledge for the effective use of this compound in research and analytical settings. The detailed protocols and understanding of the associated biological pathways are intended to support accurate and reliable scientific investigation.

References

- 1. 3-Acetyldeoxynivalenol | C17H22O7 | CID 5458510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. toku-e.com [toku-e.com]

- 5. 3-Acetyl-deoxynivalenol - LKT Labs [lktlabs.com]

- 6. 3-Acetyldeoxynivalenol 13C17 | C17H22O7 | CID 139592548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. biomol.com [biomol.com]

- 8. U-[13C17]-3-Acetyl-Deoxynivalenol | LIBIOS [libios.fr]

- 9. Development and Validation of an LC-MS/MS Based Method for the Determination of Deoxynivalenol and Its Modified Forms in Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methods - [nucleus.iaea.org]

- 11. Ribotoxic stress response to the trichothecene deoxynivalenol in the macrophage involves the SRC family kinase Hck - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Global protein phosphorylation dynamics during deoxynivalenol-induced ribotoxic stress response in the macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Biosynthesis of Trichothecene 3-Acetyldeoxynivalenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of 3-acetyldeoxynivalenol (B190510) (3-ADON), a type B trichothecene (B1219388) mycotoxin produced by various Fusarium species, most notably Fusarium graminearum. 3-ADON and its precursor, deoxynivalenol (B1670258) (DON), are significant contaminants of cereal crops worldwide, posing a threat to food and feed safety. Understanding the intricate biosynthetic pathway of 3-ADON is crucial for developing effective strategies to mitigate its production and for potential applications in drug development.

The 3-Acetyldeoxynivalenol (3-ADON) Biosynthetic Pathway

The biosynthesis of 3-ADON is a complex process involving a series of enzymatic reactions catalyzed by proteins encoded by the TRI gene cluster. The pathway begins with the cyclization of the primary metabolite farnesyl pyrophosphate (FPP) and proceeds through numerous modification steps, including oxygenations, isomerizations, and acetylations.

The core trichothecene structure is synthesized in the initial steps, leading to the formation of key intermediates such as trichodiene (B1200196) and isotrichodermin. Subsequent oxygenation and acetylation reactions, governed by specific enzymes within the TRI cluster, ultimately lead to the production of 3-ADON.[1][2] A critical branching point in the pathway determines the production of either 3-ADON or its isomer, 15-acetyldeoxynivalenol (B30657) (15-ADON). This divergence is controlled by the enzymatic activity of Tri8, an esterase with distinct specificities in different Fusarium strains.[3][4] In 3-ADON producing strains, Tri8 removes the acetyl group at the C-15 position of the precursor 3,15-diacetyldeoxynivalenol.[3][4]

digraph "3-ADON Biosynthetic Pathway" {

graph [rankdir="LR", splines=ortho, nodesep=0.4];

node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin=0.1];

edge [fontname="Arial", fontsize=9];

FPP [label="Farnesyl Pyrophosphate", fillcolor="#F1F3F4", fontcolor="#202124"];

Trichodiene [label="Trichodiene", fillcolor="#F1F3F4", fontcolor="#202124"];

Isotrichotriol [label="Isotrichotriol", fillcolor="#F1F3F4", fontcolor="#202124"];

Isotrichodermin [label="Isotrichodermin", fillcolor="#F1F3F4", fontcolor="#202124"];

"15-DeCAL" [label="15-Deacetylcalonectrin\n(15-deCAL)", fillcolor="#F1F3F4", fontcolor="#202124"];

Calonectrin [label="Calonectrin", fillcolor="#F1F3F4", fontcolor="#202124"];

"3,15-diADON" [label="3,15-Diacetyldeoxynivalenol", fillcolor="#FBBC05", fontcolor="#202124"];

"3-ADON" [label="3-Acetyldeoxynivalenol\n(3-ADON)", fillcolor="#34A853", fontcolor="#FFFFFF"];

"15-ADON" [label="15-Acetyldeoxynivalenol\n(15-ADON)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

DON [label="Deoxynivalenol\n(DON)", fillcolor="#F1F3F4", fontcolor="#202124"];

FPP -> Trichodiene [label="Tri5"];

Trichodiene -> Isotrichotriol [label="Tri4"];

Isotrichotriol -> Isotrichodermin [label="Spontaneous"];

Isotrichodermin -> "15-DeCAL" [label="Tri11"];

"15-DeCAL" -> Calonectrin [label="Tri3"];

Calonectrin -> "3,15-diADON" [label="Tri1, Tri7"];

"3,15-diADON" -> "3-ADON" [label="Tri8 (3-ADON chemotype)"];

"3,15-diADON" -> "15-ADON" [label="Tri8 (15-ADON chemotype)"];

"3-ADON" -> DON [label="Deacetylation"];

"15-ADON" -> DON [label="Deacetylation"];

}

Regulatory network controlling 3-ADON biosynthesis.

Quantitative Data on 3-ADON Production

The production of 3-ADON can vary significantly depending on the Fusarium strain, culture conditions, and substrate. The tables below summarize quantitative data on 3-ADON production in different Fusarium graminearum chemotypes and the influence of environmental factors.

Table 1: Comparison of Mycotoxin Production by 3-ADON and 15-ADON Chemotypes of Fusarium graminearum

Chemotype Mycotoxin Production Level (µg/g) Reference 3-ADON DON 48.4 ± 5.2 [2] 3-ADON 25.6 ± 3.1 [2] 15-ADON DON 38.7 ± 4.5 [2] 15-ADON 19.8 ± 2.7 [2] Data are presented as mean ± standard deviation from inoculated wheat grains under field conditions.

Table 2: Influence of Culture Conditions on 3-ADON Production by Fusarium graminearum

Parameter Condition 3-ADON Production (ng/mL) Reference pH 4.91 2811.17 ± 150.3 6.86 1542.56 ± 98.7 9.00 356.21 ± 45.1 Temperature (°C) 15 1250.45 ± 89.2 23.75 2811.17 ± 150.3 30 1890.78 ± 112.5 Data are from liquid cultures of a 3-ADON producing strain and are presented as mean ± standard deviation.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of 3-ADON biosynthesis.

Fungal Culture and Inoculum Preparation

A standardized protocol for fungal culture is essential for reproducible mycotoxin analysis.

Protocol:

-

Isolate Maintenance: Maintain Fusarium graminearum isolates on Potato Dextrose Agar (B569324) (PDA) slants at 4°C.

-

Spore Suspension Preparation:

a. Grow the fungus on PDA plates for 7-10 days at 25°C under a 12h light/12h dark cycle to induce sporulation.

b. Flood the plates with sterile distilled water containing 0.01% Tween 20.

c. Gently scrape the surface of the agar with a sterile glass rod to release the conidia.

d. Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

e. Centrifuge the suspension at 3000 x g for 10 minutes, discard the supernatant, and resuspend the spore pellet in sterile distilled water.

f. Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^5 spores/mL).

-

Liquid Culture for Mycotoxin Production:

a. Inoculate 100 mL of GYEP medium (5% glucose, 0.1% yeast extract, 0.1% peptone) in a 250 mL Erlenmeyer flask with 1 mL of the spore suspension.[5]

b. Incubate the cultures on a rotary shaker at 200 rpm and 28°C in the dark for 7-14 days.[5]

```dot

digraph "Fungal Culture Workflow" {

graph [rankdir="TB", splines=ortho];

node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin=0.1];

edge [fontname="Arial", fontsize=9];

Start [label="Start: F. graminearum Isolate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

PDA_Plate [label="Grow on PDA Plate\n(7-10 days, 25°C)", fillcolor="#F1F3F4", fontcolor="#202124"];

Harvest_Spores [label="Harvest Spores\n(Sterile water + Tween 20)", fillcolor="#F1F3F4", fontcolor="#202124"];

Filter [label="Filter through Cheesecloth", fillcolor="#F1F3F4", fontcolor="#202124"];

Centrifuge_Wash [label="Centrifuge and Wash Spores", fillcolor="#F1F3F4", fontcolor="#202124"];

Adjust_Concentration [label="Adjust Spore Concentration", fillcolor="#F1F3F4", fontcolor="#202124"];

Inoculate [label="Inoculate Liquid Culture\n(GYEP medium)", fillcolor="#FBBC05", fontcolor="#202124"];

Incubate [label="Incubate\n(28°C, 200 rpm, 7-14 days)", fillcolor="#FBBC05", fontcolor="#202124"];

End [label="End: Mycotoxin Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> PDA_Plate;

PDA_Plate -> Harvest_Spores;

Harvest_Spores -> Filter;

Filter -> Centrifuge_Wash;

Centrifuge_Wash -> Adjust_Concentration;

Adjust_Concentration -> Inoculate;

Inoculate -> Incubate;

Incubate -> End;

}

Workflow for CRISPR-Cas9 mediated gene knockout.

Cell-Free Enzyme Assay for Tri8 Esterase Activity

This protocol describes a cell-free assay to determine the activity of the Tri8 esterase, which is crucial for the final step in 3-ADON biosynthesis.[5]

Protocol:

-

Preparation of Cell-Free Extract:

a. Grow F. graminearum in liquid GYEP medium for 42 hours.[5]

b. Harvest mycelia by vacuum filtration and wash with sterile water.

c. Grind the mycelia to a fine powder in liquid nitrogen using a mortar and pestle.

d. Extract the ground mycelia with 0.1 M potassium phosphate (B84403) buffer (pH 7.0) containing 1 mM 2-mercaptoethanol.[5]

e. Centrifuge the extract at 3,000 x g for 5 minutes to pellet cell debris. The supernatant is the cell-free extract.

-

Enzyme Assay:

a. Prepare a reaction mixture containing 250 µL of potassium phosphate buffer (pH 7.0), 100 µL of 20 mM MgSO₄, and 10 µL of the substrate (3,15-diacetyldeoxynivalenol, 1.5 mg/50 µL in acetone).[5]

b. Initiate the reaction by adding 100 µL of the cell-free extract. For a negative control, add 100 µL of extraction buffer instead of the cell extract.[5]

c. Incubate the reaction at room temperature.

d. At various time points (e.g., 0, 1, 2, and 4 hours), take 100 µL aliquots of the reaction mixture and stop the reaction by adding 60 µL of ethanol.[5]

-

Analysis of Products:

a. Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the formation of 3-ADON.

Quantitative Analysis of 3-ADON by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of trichothecenes.

Protocol:

-

Sample Extraction:

a. Homogenize 5 g of ground fungal culture or grain sample with 20 mL of acetonitrile/water (84:16, v/v).

b. Shake vigorously for 1 hour and then centrifuge at 4000 x g for 15 minutes.

c. Take a 10 mL aliquot of the supernatant and evaporate to dryness under a stream of nitrogen at 50°C.

d. Re-dissolve the residue in 1 mL of methanol/water (20:80, v/v) for LC-MS/MS analysis.

-

LC-MS/MS Analysis:

a. Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

b. Mass Spectrometry Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Select specific precursor and product ion transitions for 3-ADON and an internal standard for accurate quantification.

c. Quantification: Generate a calibration curve using certified 3-ADON standards. Calculate the concentration of 3-ADON in the samples by comparing their peak areas to the calibration curve.

Conclusion

The biosynthesis of 3-acetyldeoxynivalenol is a multifaceted process involving a dedicated set of enzymes encoded by the TRI gene cluster and is subject to complex genetic and environmental regulation. This technical guide provides a foundational understanding of the biosynthetic pathway, its regulation, and key experimental methodologies for its study. Further research into the biochemical and molecular mechanisms governing 3-ADON production will be instrumental in developing novel strategies to control mycotoxin contamination in agriculture and may unveil new enzymatic targets for drug development.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. researchgate.net [researchgate.net]

- 3. Editing Fusarium graminearum genome with CRISPR/Cas9 | Semantic Scholar [semanticscholar.org]

- 4. The 3ADON population of Fusarium graminearum found in North Dakota is more aggressive and produces a higher level of DON than the prevalent 15ADON population in spring wheat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fusarium Tri8 Encodes a Trichothecene C-3 Esterase - PMC [pmc.ncbi.nlm.nih.gov]

The Gold Standard in Quantitative Analysis: An In-depth Technical Guide to 13C-Labeled Internal Standards for Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical science, particularly within drug development and clinical research, the demand for precise and accurate quantification of molecules in complex biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has become an indispensable tool for these applications due to its high sensitivity and selectivity. However, the accuracy of LC-MS quantification can be significantly affected by various factors, including sample preparation inconsistencies, matrix effects, and instrument variability. The use of a stable isotope-labeled internal standard (SIL-IS) is the most robust method to correct for these variations, and among the available isotopes, carbon-13 (¹³C) labeled standards represent the pinnacle of analytical accuracy.

This in-depth technical guide explores the core principles of using ¹³C-labeled internal standards in mass spectrometry. It provides a comprehensive overview of the advantages of this approach, detailed experimental protocols for various applications, and quantitative data to support the superiority of ¹³C-labeled standards over other internal standardization methods.

Core Principles of Isotope Dilution Mass Spectrometry with ¹³C-Labeled Internal Standards

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides highly accurate and precise quantification of analytes.[1] The fundamental principle involves adding a known amount of an isotopically labeled version of the analyte, the internal standard, to the sample at the earliest stage of the analytical workflow.[1][2] This ¹³C-labeled internal standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of the heavier ¹³C isotope.[3][4]

Because the ¹³C-labeled internal standard has virtually identical physicochemical properties to the endogenous analyte, it behaves in the same manner during sample extraction, cleanup, and chromatographic separation.[4] Crucially, it also experiences the same degree of ionization enhancement or suppression in the mass spectrometer's ion source—a phenomenon known as the matrix effect.[5] The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratio (m/z).[6] By measuring the ratio of the signal from the native analyte to that of the ¹³C-labeled internal standard, accurate quantification can be achieved, as this ratio remains constant even if there is loss of sample during preparation or fluctuations in instrument response.[7]

Figure 1: Principle of Isotope Dilution Mass Spectrometry.

The Superiority of ¹³C-Labeled Internal Standards: A Quantitative Comparison

While other stable isotopes, such as deuterium (B1214612) (²H or D), are also used for internal standards, ¹³C-labeling offers significant advantages that translate to improved data quality. The key differentiator is the near-perfect co-elution of the ¹³C-labeled standard with the native analyte. Deuterated standards can sometimes exhibit a slight chromatographic shift, eluting earlier than their non-labeled counterparts, which can lead to inaccurate correction for matrix effects that vary across the chromatographic peak.[8]

The following tables summarize quantitative data from various studies, highlighting the superior performance of ¹³C-labeled internal standards.

Table 1: Comparison of Accuracy and Precision

| Analyte | Internal Standard Type | Matrix | Accuracy (% Bias) | Precision (%CV) | Reference |

| Tacrolimus | ¹³C,D₂-labeled | Whole Blood | -0.45 to 0.63 | <3.09 | |

| Tacrolimus | Ascomycin (Structural Analog) | Whole Blood | -2.65 to 1.71 | <3.63 | |

| Cortisol | ¹³C₃-labeled | Hair | -1.2 to 10.0 | <10.0 | [9] |

| Cortisol | Deuterated | Saliva | -3.3 to 12.9 | <17.7 | [10] |

| Fentanyl and Analogs | ¹³C₆-Acetyl fentanyl | Urine | Within ±10% of nominal | 0.5 - 8.3 (intraday) | [8] |

| Fentanyl and Analogs | Deuterated | Urine | Within ±15% of nominal | <15 | [11] |

| Amino Acids | ¹³C-labeled yeast extract | Human Plasma | Significant improvement | Significant improvement | [12] |

Table 2: Comparison of Chromatographic Co-elution and Matrix Effect Compensation

| Parameter | Deuterated (²H) Internal Standard | ¹³C-Labeled Internal Standard | Key Findings & References |

| Chromatographic Co-elution | Often exhibits a slight retention time shift, eluting earlier than the non-labeled analyte. | Typically co-elutes perfectly with the analyte under various chromatographic conditions. | The superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects.[8][13] |

| Matrix Effect Compensation | Can be compromised due to chromatographic separation from the analyte. | Excellent at correcting for matrix effects due to identical elution profiles. | ¹³C-IS is the superior choice for complex biological matrices where significant matrix effects are expected.[5] |

| Isotopic Stability | Can be susceptible to back-exchange of deuterium with protons from the solvent, especially at certain molecular positions. | Highly stable with no risk of isotopic exchange. | ¹³C-labeling ensures the integrity of the internal standard throughout the analytical process. |

Experimental Protocols

The following are detailed methodologies for the quantification of various analytes in biological matrices using ¹³C-labeled internal standards.

Protocol 1: Quantification of Tacrolimus in Whole Blood

This protocol describes a validated LC-MS/MS method for the therapeutic drug monitoring of the immunosuppressant drug Tacrolimus.

1. Materials and Reagents

-

Tacrolimus reference standard

-

Tacrolimus-¹³C,D₂ internal standard (IS)

-

LC-MS grade methanol (B129727), acetonitrile (B52724), and water

-

Zinc sulfate (B86663)

-

tert-Butyl methyl ether

2. Preparation of Standards and Quality Controls (QCs)

-

Prepare stock solutions of Tacrolimus and Tacrolimus-¹³C,D₂ in methanol (1 mg/mL).

-

Prepare working solutions of Tacrolimus by serial dilution of the stock solution.

-

Prepare a working solution of the IS at a fixed concentration.

-

Spike drug-free whole blood with the Tacrolimus working solutions to create calibration standards (e.g., 0.5-20 ng/mL) and QC samples (low, medium, and high concentrations).

3. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction)

-

To 100 µL of whole blood sample (calibrator, QC, or unknown), add 250 µL of the IS working solution in acetonitrile.

-

Add a solution of 0.1 M zinc sulfate in acetonitrile (50:50, v/v).

-

Vortex mix for 1 minute to precipitate proteins.

-

Add tert-butyl methyl ether and vortex for an additional minute for liquid-liquid extraction.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Parameters

-

LC System: UHPLC system

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase: Gradient elution with water and methanol containing ammonium (B1175870) formate (B1220265) and formic acid.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

-

MRM Transitions:

-

Tacrolimus: m/z 821.5 → 768.4

-

Tacrolimus-¹³C,D₂: m/z 824.6 → 771.5

-

Protocol 2: Quantification of Fentanyl in Urine

This protocol outlines a "dilute-and-shoot" method for the rapid quantification of the synthetic opioid Fentanyl in urine.

1. Materials and Reagents

-

Fentanyl reference standard

-

Fentanyl-¹³C₆ internal standard (IS)

-

LC-MS grade methanol and water

-

Formic acid

2. Preparation of Standards and Quality Controls (QCs)

-

Prepare stock solutions of Fentanyl and Fentanyl-¹³C₆ in methanol (1 mg/mL).

-

Prepare working solutions by serial dilution.

-

Spike drug-free urine to create calibration standards (e.g., 0.05-50 ng/mL) and QCs.[8]

3. Sample Preparation (Dilute-and-Shoot)

-

To an 80 µL aliquot of urine, add 320 µL of a 70:30 water:methanol solution.[5]

-

Add 10 µL of the IS working solution.[5]

-

Vortex mix.

-

Filter the sample through a 0.2 µm PVDF membrane.[5]

-

Inject the filtrate directly into the LC-MS/MS system.

4. LC-MS/MS Parameters

-

LC System: UHPLC system

-

Column: Biphenyl column (e.g., 2.1 x 50 mm, 1.9 µm)

-

Mobile Phase: Gradient elution with water and acetonitrile containing formic acid.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with ESI in positive mode.

-

MRM Transitions:

-

Fentanyl: m/z 337.4 → 188.2

-

Fentanyl-¹³C₆: m/z 343.4 → 194.2

-

Protocol 3: Quantification of Endogenous Cortisol in Serum

This protocol details a method for the absolute quantification of the steroid hormone Cortisol in human serum.

1. Materials and Reagents

-

Cortisol reference standard

-

Cortisol-2,3,4-¹³C₃ internal standard (IS)

-

LC-MS grade methanol, acetonitrile, and water

-

Supported Liquid Extraction (SLE) plate or cartridges

2. Preparation of Standards and Quality Controls (QCs)

-

Prepare stock solutions of Cortisol and Cortisol-¹³C₃ in methanol (1 mg/mL).

-

Prepare working solutions for calibration standards and QCs.

-

Since Cortisol is an endogenous molecule, a surrogate matrix (e.g., charcoal-stripped serum) or a surrogate analyte approach is required for calibration curve preparation.[14][15] For the surrogate analyte approach, the calibration curve is prepared using ¹³C₃-Cortisol in the authentic matrix, and the endogenous cortisol is quantified against this curve.[14]

3. Sample Preparation (Supported Liquid Extraction)

-

To 100 µL of serum, add the IS working solution.

-

Load the sample onto the SLE plate/cartridge and wait for 5 minutes for the sample to be absorbed.

-

Elute the analytes with a water-immiscible organic solvent (e.g., methyl tert-butyl ether).

-

Evaporate the eluate to dryness.

-

Reconstitute in the initial mobile phase.

4. LC-MS/MS Parameters

-

LC System: UHPLC system

-

Column: C18 reversed-phase column

-

Mobile Phase: Gradient elution with water and methanol/acetonitrile containing formic acid.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with ESI in positive mode.

-

MRM Transitions:

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows discussed in this guide.

Figure 2: General Experimental Workflow.

Figure 3: SILAC Workflow for Pathway Analysis.

Conclusion

The use of stable isotope-labeled internal standards is an indispensable component of modern quantitative mass spectrometry. As demonstrated through the principles, quantitative data, and detailed protocols presented in this guide, ¹³C-labeled internal standards provide a robust and reliable means to overcome the inherent variability of analytical methods, particularly in complex biological matrices. Their ability to co-elute perfectly with the target analyte ensures the most accurate correction for matrix effects, leading to superior accuracy and precision. For researchers, scientists, and drug development professionals who require the highest quality data, the adoption of ¹³C-labeled internal standards is not just a best practice, but a critical element for ensuring the integrity and reliability of their quantitative results.

References

- 1. Frontiers | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair [frontiersin.org]

- 2. jyoungpharm.org [jyoungpharm.org]

- 3. Development and validation of an ultra-performance liquid chromatography mass spectrometry/mass spectrometry method for simultaneous quantification of total and free mycophenolic acid and its metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. shimadzu.com [shimadzu.com]

- 5. chemistryworld.com [chemistryworld.com]

- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 7. lcms.cz [lcms.cz]

- 8. Analysis of Fentanyl and Its Analogues in Human Urine by LC-MS/MS [restek.com]

- 9. researchgate.net [researchgate.net]

- 10. msacl.org [msacl.org]

- 11. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 12. 13C-labelled yeast as internal standard for LC-MS/MS and LC high resolution MS based amino acid quantification in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A validated surrogate analyte LC-MS/MS assay for quantification of endogenous cortisol in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Urinary Free Cortisol Determination and Interferences Studies Using Liquid Chromatography Coupled to Tandem Mass Spectrometry after On-Line Solid Phase Extraction Based on TurboflowTM Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 3-Acetyldeoxynivalenol-13C17 (CAS: 1217476-81-7)

This technical guide provides a comprehensive overview of 3-Acetyldeoxynivalenol-13C17, an isotopically labeled mycotoxin primarily utilized as an internal standard in analytical chemistry. The guide is intended for researchers, scientists, and professionals in drug development and food safety analysis, offering detailed information on its properties, analytical applications, and biological significance.

Compound Data and Physical Properties

This compound is the uniformly 13C-labeled version of 3-Acetyldeoxynivalenol (3-ADON), a type B trichothecene (B1219388) mycotoxin.[1] As a stable isotope-labeled compound, it serves as an ideal internal standard for quantitative analysis using mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] Its physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1217476-81-7 | [1] |

| Molecular Formula | ¹³C₁₇H₂₂O₇ | [1] |

| Molecular Weight | 355.23 g/mol | [1] |

| Appearance | Liquid (typically in solution) or solid | [1] |

| Purity | ≥98% (isotopic) | [3] |

| Storage | -20°C, protected from light | [1] |

| Solubility | Soluble in acetonitrile (B52724) and methanol | [3][4] |

| Unlabeled CAS | 50722-38-8 | [1] |

Analytical Applications and Experimental Protocols

The primary application of this compound is as an internal standard for the accurate quantification of 3-Acetyldeoxynivalenol in complex matrices such as cereals and food products.[2][5] The use of a stable isotope-labeled internal standard is crucial for correcting matrix effects and variabilities during sample preparation and ionization in mass spectrometry, thereby enhancing the accuracy and precision of the analytical method.[2]

Experimental Protocol: Quantification of 3-Acetyldeoxynivalenol in Maize using LC-MS/MS with a ¹³C-labeled Internal Standard

This protocol is adapted from a validated method for the determination of deoxynivalenol (B1670258) and its modified forms in maize.[5]

2.1.1. Sample Preparation and Extraction

-

Homogenize maize samples to a fine powder.

-

Weigh 5.0 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 20 mL of an extraction solvent (acetonitrile/water, 80/20, v/v).

-

Shake vigorously for 60 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Transfer an aliquot of the supernatant to a new tube.

-

Add the this compound internal standard solution to the extract to a final concentration of 250 µg/L.

-

Vortex the mixture and transfer it to an autosampler vial for LC-MS/MS analysis.

2.1.2. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[5]

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

-

Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

-

Gradient: Start with 10% B, increase to 90% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.[5]

-

Multiple Reaction Monitoring (MRM) Transitions:

-

3-Acetyldeoxynivalenol (unlabeled): Precursor ion (m/z) 337.1 -> Product ions (m/z) 295.1, 249.1

-

This compound (labeled): Precursor ion (m/z) 354.2 -> Product ions (m/z) 310.2, 261.2

-

-

Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.

-

The workflow for this analytical method is depicted in the diagram below.

Biological Effects and Signaling Pathways

3-Acetyldeoxynivalenol, like its parent compound deoxynivalenol (DON), is a mycotoxin that poses a health risk to humans and animals.[6] Although sometimes considered less toxic than DON, it can be deacetylated in vivo to DON, which is a potent inhibitor of protein synthesis.[7] The toxicity of 3-ADON is associated with the induction of cellular stress and the activation of specific signaling pathways.

3.1. Induction of Endoplasmic Reticulum (ER) Stress

Exposure to 3-ADON has been shown to induce endoplasmic reticulum (ER) stress in liver cells.[1] This is characterized by the activation of the unfolded protein response (UPR), a cellular stress response aimed at restoring ER homeostasis. Key signaling proteins involved in the UPR, such as PERK and IRE1α, are phosphorylated and activated upon 3-ADON exposure.[1] Chronic or severe ER stress can lead to apoptosis (programmed cell death).[1]

3.2. Activation of Mitogen-Activated Protein Kinases (MAPKs)

3-Acetyldeoxynivalenol can activate mitogen-activated protein kinases (MAPKs), including ERK1/2, p38, and JNK.[4] The activation of these signaling pathways is a hallmark of the cellular response to various stressors and can lead to diverse outcomes, including inflammation, cell cycle arrest, and apoptosis.[4] The differential activation of these pathways may contribute to the tissue-specific toxicity of 3-ADON.

The metabolic conversion of 3-ADON to its parent compound, DON, is a critical step in its mechanism of toxicity. This deacetylation can occur in the digestive tract or within cells.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of its unlabeled counterpart in various matrices. Its use as an internal standard in LC-MS/MS methods significantly improves data quality, which is essential for food safety monitoring and toxicological research. Understanding the biological effects and signaling pathways activated by 3-ADON provides valuable insights into its mechanism of toxicity and aids in risk assessment. This guide provides foundational knowledge for researchers working with this important isotopically labeled mycotoxin.

References

- 1. 3-Acetyldeoxynivalenol induces cell death through endoplasmic reticulum stress in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Development and Validation of an LC-MS/MS Based Method for the Determination of Deoxynivalenol and Its Modified Forms in Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Toxicology of deoxynivalenol and its acetylated and modified forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Quantitative Analysis of 3-Acetyldeoxynivalenol in Cereal Matrices using LC-MS/MS with a ¹³C₁₇ Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-acetyldeoxynivalenol (B190510) (3-AcDON) in cereal matrices. The use of a stable isotope-labeled internal standard, ¹³C₁₇-3-acetyldeoxynivalenol, ensures high accuracy and precision by effectively compensating for matrix effects and variations in sample preparation and instrument response.[1][2][3] The described protocol includes a streamlined sample preparation procedure, optimized chromatographic conditions, and specific mass spectrometric parameters, making it suitable for high-throughput analysis in food safety and toxicology studies.

Introduction

3-Acetyldeoxynivalenol (3-AcDON) is a mycotoxin produced by Fusarium species, commonly found as a contaminant in various cereal grains such as wheat, maize, and barley.[4][5] Due to its potential toxicity, accurate and reliable quantification of 3-AcDON is crucial for ensuring food and feed safety. LC-MS/MS has become the preferred analytical technique for mycotoxin analysis due to its high sensitivity and selectivity.[4] The stable isotope dilution assay (SIDA) approach, employing a ¹³C-labeled internal standard, is a powerful tool to overcome matrix-induced signal suppression or enhancement, a common challenge in complex food matrices.[2][3] This note provides a comprehensive protocol for the determination of 3-AcDON using its ¹³C₁₇-labeled analogue as an internal standard.

Experimental Protocols

Sample Preparation (QuEChERS-based Extraction)

This protocol is adapted for cereal grain samples.

a. Reagents and Materials:

-

Acetonitrile (B52724) (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (≥98%)

-

Magnesium sulfate (B86663) (anhydrous)

-

Sodium chloride

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

50 mL polypropylene (B1209903) centrifuge tubes

-

15 mL polypropylene centrifuge tubes

-

Syringe filters (0.22 µm, PTFE)

b. Extraction Procedure:

-

Weigh 5 g of a homogenized and ground cereal sample into a 50 mL centrifuge tube.

-

Add 10 mL of water and vortex for 30 seconds to hydrate (B1144303) the sample.

-

Spike the sample with the ¹³C₁₇-3-AcDON internal standard solution to achieve a final concentration appropriate for the expected analytical range.

-

Add 10 mL of acetonitrile with 1% formic acid.

-

Cap the tube and shake vigorously for 1 minute.

-

Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

c. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 1 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing 150 mg of PSA, 150 mg of anhydrous magnesium sulfate, and 50 mg of C18 sorbent.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

a. Liquid Chromatography Conditions:

-

LC System: Agilent 1200 series or equivalent

-

Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid

-

Mobile Phase B: Methanol with 5 mM ammonium acetate and 0.1% formic acid

-

Gradient Program:

-

0-1 min: 5% B

-

1-8 min: Linear gradient to 95% B

-

8-10 min: Hold at 95% B

-

10.1-12 min: Return to 5% B and equilibrate

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

b. Mass Spectrometry Conditions:

-

MS System: Triple quadrupole mass spectrometer (e.g., Agilent 6460 or equivalent)

-

Ionization Source: Electrospray Ionization (ESI), negative mode

-

Gas Temperature: 325 °C

-

Gas Flow: 8 L/min

-

Nebulizer Pressure: 40 psi

-

Sheath Gas Temperature: 350 °C

-

Sheath Gas Flow: 11 L/min

-

Capillary Voltage: 3500 V

c. Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| 3-Acetyldeoxynivalenol | 395.2 | 59.0 | 50 | 10 |

| (Quantifier) | ||||

| 3-Acetyldeoxynivalenol | 395.2 | 335.1 | 50 | 5 |

| (Qualifier) | ||||

| ¹³C₁₇-3-Acetyldeoxynivalenol | 412.2 | 60.0 | 50 | 10 |

| (Internal Standard) |

Data Presentation

Table 1: Method Performance Parameters

| Parameter | 3-Acetyldeoxynivalenol |

| Linear Range (µg/kg) | 5 - 1000 |

| Correlation Coefficient (r²) | >0.995 |

| Limit of Detection (LOD) (µg/kg) | 1.5 |

| Limit of Quantification (LOQ) (µg/kg) | 5.0[4] |

| Retention Time (min) | ~6.5 |

Table 2: Recovery and Precision in Spiked Wheat Matrix

| Spiking Level (µg/kg) | Mean Recovery (%) | RSDr (%) (n=6) | RSDR (%) |

| 10 | 98.5 | 4.2 | <20 |

| 50 | 101.2 | 3.5 | <20 |

| 200 | 99.8 | 2.8 | <20 |

RSDr: Repeatability; RSDR: Reproducibility[4]

Table 3: Matrix Effect Assessment

| Matrix | Signal Suppression/Enhancement (%) without Internal Standard | Signal Suppression/Enhancement (%) with Internal Standard |

| Wheat | -25% | -2% |

| Maize | -35% | -4% |

| Barley | -30% | -3% |

Visualization

Caption: Experimental workflow for 3-AcDON analysis.

Conclusion

The described LC-MS/MS method provides a reliable and accurate tool for the quantification of 3-acetyldeoxynivalenol in various cereal matrices. The incorporation of a ¹³C₁₇-labeled internal standard is critical for mitigating matrix effects, thereby ensuring high-quality data.[2] This method is suitable for routine monitoring of 3-AcDON in food and feed, aiding in risk assessment and regulatory compliance.

References

- 1. U-[13C17]-3-Acetyl-Deoxynivalenol | LIBIOS [libios.fr]

- 2. Development and Validation of an LC-MS/MS Based Method for the Determination of Deoxynivalenol and Its Modified Forms in Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

Application Note: Quantification of 3-Acetyldeoxynivalenol (3-ADON) in Wheat using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Abstract

This application note provides a detailed protocol for the sensitive and selective quantification of 3-acetyldeoxynivalenol (B190510) (3-ADON), a type B trichothecene (B1219388) mycotoxin, in wheat. The method utilizes a stable isotope-labeled internal standard (¹³C₁₇-3-ADON) and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The inclusion of an isotopic internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This protocol is intended for researchers, scientists, and professionals in drug development and food safety analysis.

Introduction

Fusarium species that infect wheat and other cereals can produce a variety of mycotoxins, including deoxynivalenol (B1670258) (DON) and its acetylated derivatives, 3-ADON and 15-ADON. These mycotoxins pose a significant threat to human and animal health. Accurate quantification of these contaminants in food and feed is crucial for risk assessment and regulatory compliance. LC-MS/MS has become the gold standard for mycotoxin analysis due to its high sensitivity, selectivity, and ability to analyze multiple analytes in a single run.[1] The use of stable isotope-labeled internal standards is a key strategy to mitigate matrix effects and improve the accuracy of quantitative results.

Experimental Protocol

Sample Preparation and Extraction

-

Sample Homogenization: Obtain a representative wheat sample and grind it to a fine powder (e.g., using a laboratory mill) to ensure homogeneity.

-

Weighing: Accurately weigh 5 g of the homogenized wheat sample into a 50 mL polypropylene (B1209903) centrifuge tube.

-

Internal Standard Spiking: Add a known amount of ¹³C₁₇-3-ADON internal standard solution to the sample. The final concentration should be chosen to be in the mid-range of the calibration curve.

-

Extraction:

-

Add 20 mL of an extraction solvent mixture of acetonitrile/water (80:20, v/v) to the centrifuge tube.

-

Cap the tube and vortex vigorously for 1 minute.

-

Place the tube on a rotary shaker for 60 minutes at room temperature.

-

-

Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the solid matrix from the supernatant.

-

Dilution: Transfer an aliquot of the supernatant to a clean tube and dilute it with a suitable solvent (e.g., the initial mobile phase composition) to minimize matrix effects and match the solvent composition of the initial LC conditions. A 1:10 dilution is a good starting point.

-

Filtration: Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis is performed on a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Table 1: LC-MS/MS Instrumental Parameters

| Parameter | Value |

| LC System | |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 5 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid |

| Mobile Phase B | Methanol with 5 mM ammonium acetate and 0.1% formic acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient Elution | |

| 0-1 min | 10% B |

| 1-8 min | Linear gradient to 95% B |

| 8-10 min | Hold at 95% B |

| 10.1-12 min | Return to 10% B and equilibrate |

| MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Gas | Nitrogen |

| Desolvation Temp | 500 °C |

Table 2: MRM Transitions for 3-ADON and ¹³C₁₇-3-ADON

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) | Cone Voltage (V) |

| 3-ADON | 339.1 | 231.0 | 203.0 | 15 | 30 |

| ¹³C₁₇-3-ADON | 356.1 | 248.0 | 220.0 | 15 | 30 |

Note: The MRM transitions for ¹³C₁₇-3-ADON are predicted based on the fragmentation of the native compound. The precursor and major fragment ions are shifted by +17 Da. The collision energy and cone voltage are assumed to be the same as the native compound and should be optimized on the specific instrument used.

Quantification

Quantification is performed using a calibration curve prepared in a blank matrix extract. The calibration standards should be spiked with the same concentration of the ¹³C₁₇-3-ADON internal standard as the unknown samples. The ratio of the peak area of the native 3-ADON to the peak area of the ¹³C₁₇-3-ADON is plotted against the concentration of the 3-ADON standards to generate the calibration curve.

Quantitative Data

The following table summarizes the performance characteristics of a validated LC-MS/MS method for the determination of 3-ADON in wheat.[1]

Table 3: Method Performance Characteristics for 3-ADON in Wheat

| Parameter | Result |

| Limit of Detection (LOD) | 4 µg/kg |

| Limit of Quantification (LOQ) | 8 µg/kg |

| Recovery | 80-120% |

| Intraday Reproducibility (%RSDr) | <20% |

| Interday Reproducibility (%RSDR) | <20% |

| Linearity (R²) | >0.99 |

Experimental Workflow Diagram

Caption: Experimental workflow for the quantification of 3-ADON in wheat.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship between the analytical steps and quality control measures for ensuring accurate quantification.

Caption: Logical relationship of analytical steps and quality control.

References

Application Note and Protocol for Mycotoxin Analysis Using 3-Acetyldeoxynivalenol-¹³C₁₇

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycotoxins, toxic secondary metabolites produced by fungi, are a significant concern for food and feed safety. Among the most prevalent mycotoxins are the trichothecenes, including deoxynivalenol (B1670258) (DON) and its acetylated derivatives, 3-acetyldeoxynivalenol (B190510) (3-ADON) and 15-acetyldeoxynivalenol (B30657) (15-ADON). Accurate quantification of these mycotoxins is crucial for risk assessment and regulatory compliance. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for mycotoxin analysis due to its high sensitivity and selectivity.

The use of isotopically labeled internal standards is a critical component of robust LC-MS/MS methodologies, as it effectively compensates for matrix effects and variations during sample preparation and analysis. This application note provides a detailed protocol for the sample preparation and analysis of mycotoxins, specifically focusing on the use of 3-Acetyldeoxynivalenol-¹³C₁₇ as an internal standard for the quantification of DON and its acetylated derivatives in cereal matrices. The stable isotope dilution assay (SIDA) allows for accurate and precise measurements by correcting for analyte losses during extraction and cleanup, as well as signal suppression or enhancement during ionization.[1][2]

Principle of the Method

This method employs a stable isotope dilution assay (SIDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the determination of mycotoxins. A known amount of the isotopically labeled internal standard, 3-Acetyldeoxynivalenol-¹³C₁₇, is added to the sample prior to extraction. The samples are then extracted with an acetonitrile (B52724)/water solution, followed by a cleanup step to remove interfering matrix components. The purified extract is analyzed by LC-MS/MS, and the concentration of the target mycotoxins is determined by comparing the peak area ratio of the native mycotoxin to its corresponding ¹³C-labeled internal standard.

Experimental Protocols

Materials and Reagents

-

3-Acetyldeoxynivalenol-¹³C₁₇ internal standard solution (e.g., 25 µg/mL in acetonitrile)

-

Native mycotoxin standards (DON, 3-ADON, 15-ADON)

-

Acetonitrile (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18 or specialized mycotoxin cleanup columns)

-

50 mL polypropylene (B1209903) centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

LC-MS/MS system with an electrospray ionization (ESI) source

Preparation of Standard Solutions

-

Internal Standard Working Solution: Prepare a working solution of 3-Acetyldeoxynivalenol-¹³C₁₇ by diluting the stock solution with acetonitrile to a final concentration suitable for spiking the samples (e.g., 1 µg/mL).

-

Native Mycotoxin Stock and Working Solutions: Prepare individual stock solutions of DON, 3-ADON, and 15-ADON in acetonitrile (e.g., 100 µg/mL). From these, prepare a mixed working standard solution containing all analytes at a concentration appropriate for constructing calibration curves (e.g., 1 µg/mL each).

Sample Preparation: Extraction and Cleanup

This protocol is optimized for cereal grain matrices such as wheat, corn, and barley.

-

Homogenization: Grind a representative portion of the cereal sample to a fine powder.

-

Weighing and Spiking: Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube. Add a precise volume of the 3-Acetyldeoxynivalenol-¹³C₁₇ internal standard working solution (e.g., 50 µL of a 1 µg/mL solution).

-

Extraction: Add 20 mL of an acetonitrile/water (84:16, v/v) solution to the tube.

-

Shaking: Cap the tube and shake vigorously using a vortex mixer for 30 minutes.

-

Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

-

Cleanup (Solid-Phase Extraction):

-

Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

-

Load 5 mL of the supernatant from the centrifuged sample extract onto the SPE cartridge.

-

Wash the cartridge with 5 mL of water to remove polar interferences.

-

Elute the mycotoxins with 5 mL of methanol or an appropriate elution solvent.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of a methanol/water (20:80, v/v) solution.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: Water with 5 mM ammonium acetate and 0.1% formic acid

-

Mobile Phase B: Methanol with 5 mM ammonium acetate and 0.1% formic acid

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the mycotoxins, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes.

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor and product ions for each mycotoxin and the internal standard should be optimized.

-

Data Presentation

The use of 3-Acetyldeoxynivalenol-¹³C₁₇ as an internal standard significantly improves the accuracy and precision of the analysis. The following table summarizes typical quantitative data for the analysis of 3-ADON and DON in cereal matrices.

| Mycotoxin | Matrix | Recovery (%) without Internal Standard | Recovery (%) with ¹³C-Internal Standard | LOD (µg/kg) | LOQ (µg/kg) |

| 3-Acetyldeoxynivalenol (3-ADON) | Wheat | Not Reported | 80 - 120[3] | 4[3] | 8[3] |

| Deoxynivalenol (DON) | Wheat | 29 ± 6[1] | 95 ± 3[1] | 1.3 - 50 | 1.3 - 50 |

| Deoxynivalenol (DON) | Maize | 37 ± 5[1] | 99 ± 3[1] | Not Reported | Not Reported |

Visualizations

References

Revolutionizing Mycotoxin Analysis: A Deep Dive into the Use of 3-Acetyldeoxynivalenol-13C17

Introduction

The accurate quantification of mycotoxins in food and feed matrices is of paramount importance for ensuring consumer safety and regulatory compliance. Deoxynivalenol (B1670258) (DON) and its acetylated derivatives, such as 3-acetyldeoxynivalenol (B190510) (3-ADON), are prevalent Fusarium mycotoxins that pose significant health risks. The complexity of food matrices often leads to ion suppression or enhancement effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, compromising analytical accuracy. The use of stable isotope-labeled internal standards is the gold standard to mitigate these matrix effects. This application note provides a detailed protocol and supporting data for the use of 3-Acetyldeoxynivalenol-13C17 as an internal standard for the sensitive and accurate determination of 3-ADON and other co-occurring mycotoxins in a multi-mycotoxin analysis workflow.

Principle

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to the sample prior to analysis. The labeled standard, in this case, this compound, exhibits nearly identical chemical and physical properties to the native analyte (3-ADON). Consequently, it co-elutes chromatographically and experiences the same extraction inefficiencies and matrix-induced ionization effects. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, accurate quantification can be achieved, as the ratio remains constant regardless of sample-specific variations.

Experimental Protocols

This section details a validated experimental protocol for the analysis of 3-ADON and other mycotoxins in cereal matrices using this compound as an internal standard. The protocol is adapted from established and validated methodologies.[1]

Reagents and Materials

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade), Acetic acid (LC-MS grade).

-

Standards: 3-Acetyldeoxynivalenol (native standard), this compound (internal standard), and other mycotoxin standards of interest.

-

Extraction Tube: 50 mL polypropylene (B1209903) centrifuge tubes.

-

Syringe Filters: 0.22 µm PTFE or PVDF.

Sample Preparation: Cereal Matrix (e.g., Maize, Wheat)

-

Homogenization: Grind a representative portion of the cereal sample to a fine powder (e.g., passing through a 1 mm sieve).

-

Weighing: Accurately weigh 5.0 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube.

-

Extraction:

-

Add 20 mL of the extraction solvent (acetonitrile/water, 84:16, v/v) to the sample tube.

-

Vortex vigorously for 1 minute to ensure thorough mixing.

-

Place the tube on a mechanical shaker and extract for 60 minutes at room temperature.

-

-

Centrifugation: Centrifuge the sample extract at 4,000 x g for 15 minutes.

-

Internal Standard Spiking:

-

Transfer a 1 mL aliquot of the supernatant (the extract) to a 2 mL autosampler vial.

-

Add a known concentration of the this compound internal standard solution (and other 13C-labeled internal standards for other target mycotoxins). A typical spiking level would be in the range of 25-100 ng/mL, depending on the expected concentration of the native mycotoxin and instrument sensitivity.

-

Vortex briefly to mix.

-

-

Filtration: Filter the spiked extract through a 0.22 µm syringe filter into a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

-

Column: A C18 reversed-phase column is commonly used (e.g., Waters Acquity HSS T3, 1.8 µm, 2.1 x 100 mm).

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) acetate (B1210297).

-

Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium acetate.

-

Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the mycotoxins, followed by a re-equilibration step.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 40 °C.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative electrospray ionization (ESI-) is often preferred for deoxynivalenol and its derivatives.

Data Presentation

The use of this compound allows for the generation of robust and reliable quantitative data. The following tables summarize typical performance characteristics for a multi-mycotoxin method incorporating 3-ADON and its labeled internal standard.

Table 1: LC-MS/MS Parameters for 3-Acetyldeoxynivalenol and its 13C-labeled Internal Standard

| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quantifier) (m/z) | Product Ion 2 (Qualifier) (m/z) | Collision Energy (eV) |

| 3-Acetyldeoxynivalenol (3-ADON) | 397.1 [M+CH3COO]- | 295.1 | 59.1 | 10 |

| This compound | 414.1 [M+CH3COO]- | 312.1 | 59.1 | 10 |